molecular formula C12H14BrNO3 B1474748 1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid CAS No. 1938014-60-8

1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid

Cat. No. B1474748
CAS RN: 1938014-60-8
M. Wt: 300.15 g/mol
InChI Key: RFTFFGNVFPJQIW-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid” is a compound with the molecular formula C12H14BrNO3. It has a molecular weight of 300.15 g/mol. The compound is part of a class of organic compounds known as pyrrolidines .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H14BrNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17). This provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid . As mentioned earlier, it has a molecular weight of 300.15 g/mol.

Scientific Research Applications

Antioxidant and Anticholinergic Activities

1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid and its derivatives demonstrate powerful antioxidant activities, as evidenced by various bioanalytical antioxidant methods. These include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) and 2,2-diphenyl-1-picrylhydrazyl assays. Additionally, these compounds have been tested against cholinergic enzymes, including acetylcholinesterase and butyrylcholinesterase, showing significant inhibitory activities (Rezai et al., 2018).

Synthesis of Derivatives for Various Applications

The synthesis of derivatives of this compound has been explored for multiple applications. This includes the creation of novel compounds with potential antibacterial and antifungal activities. The structures of these compounds are established based on analytical and spectral data, suggesting a variety of potential applications in the pharmaceutical and biochemical fields (Mehta, 2013).

Applications in Organic Synthesis

This compound and its related derivatives have been used in organic synthesis, particularly in the preparation of optically pure compounds. For instance, the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine has been reported, highlighting the compound's role in the creation of stereoselectively controlled organic molecules (Ruano, Alemán, & Cid, 2006).

Development of Novel Compounds

Research has also focused on synthesizing novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives. These compounds have been characterized by various methods, indicating potential for further exploration in medicinal chemistry (Mogulaiah, Sundar, & Tasleem, 2018).

Extraction and Separation Technologies

The compound's derivatives have been studied in the context of reactive extraction technologies. For example, research on the extraction of pyridine-2-carboxylic acid using non-toxic extractant and diluent systems highlights the application of these compounds in improving extraction efficiency and reducing toxicity in industrial processes (Datta & Kumar, 2014).

properties

IUPAC Name

1-[(5-bromo-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTFFGNVFPJQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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